Dimethyl suberate
Description
Contextualization within Diester Chemistry and Industrial Intermediates
Diesters are a class of organic compounds characterized by having two ester functional groups. They are frequently synthesized through the esterification of dicarboxylic acids with alcohols rsc.org. Dimethyl suberate (B1241622), being the dimethyl ester of suberic acid (an α,ω-dicarboxylic acid), fits squarely within this class chemicalbook.comwikipedia.org. Diesters, in general, are important synthetic tools and have various commercial uses, including as intermediates in chemical manufacturing ijraset.comindustrialchemicals.gov.au.
Dimethyl suberate functions as a versatile intermediate in various industrial and research settings chemimpex.com. It is utilized in organic synthesis, facilitating the production of pharmaceuticals and agrochemicals chemimpex.com. Its chemical structure allows it to participate in reactions such as hydrolysis, transesterification, and reduction, yielding products tailored for industrial demands innospk.com. Beyond pharmaceuticals and agrochemicals, this compound is employed as a solvent and plasticizer in the production of polymers and resins, enhancing the flexibility and durability of materials used in coatings, adhesives, and sealants chemimpex.com.
Historical and Current Trajectories in this compound Research
Research involving this compound has historically focused on its synthesis and its utility as a building block in the creation of larger, more complex molecules. Its role as an intermediate in organic synthesis has been consistently recognized innospk.comchemimpex.com.
Current research trajectories continue to explore and leverage this compound's reactivity and properties in diverse areas. For instance, it has been used in the preparation of specific isotopically labeled oleates, such as [8-²H₂] and [7-²H₂] oleates. These labeled compounds are crucial in research, particularly in studying lipid metabolism and developing drugs targeting lipid-related diseases lookchem.com.
Furthermore, this compound is being investigated in the synthesis of novel materials. Recent studies highlight its use in the enzymatic synthesis of biobased polyesters, where it reacts with compounds like 2,5-bis(hydroxymethyl)furan rsc.org. This research explores the creation of biodegradable materials, addressing environmental concerns and offering sustainable alternatives to conventional plastics chemimpex.com. The physical properties of the resulting polyesters, such as viscosity, have been analyzed in relation to the length of the aliphatic segments derived from diesters like this compound rsc.org.
This compound's presence has also been noted in the analysis of historical artifacts, serving as a distinct marker. For example, its detection in wood color paintings from Shaanxi Cangjie Temple, China, through Py-GC/MS analysis, indicated the presence of tung oil, suggesting its formation as a product of drying oil polymerization mdpi.com.
The compound's physical and chemical characteristics, such as its boiling point of 268 °C and density of 1.014 g/mL at 25 °C, contribute to its reliability in processes requiring thermal stability lookchem.comchemimpex.comhaihangchem.comchembk.com. Its low volatility under standard conditions is also a notable property innospk.com. These properties, along with its compatibility with a wide range of substances, broaden its applicability in laboratory settings and industrial processes chemimpex.com.
The ongoing research into the synthesis and application of this compound underscores its continued importance in chemical science and various industries.
| Property | Value | Source(s) |
| CAS Number | 1732-09-8 | lookchem.comchemimpex.comhaihangchem.com |
| Molecular Formula | C₁₀H₁₈O₄ | lookchem.comchemimpex.comhaihangchem.com |
| Molecular Weight | 202.25 g/mol | lookchem.comchemimpex.comhaihangchem.com |
| Appearance | Clear colorless to slightly yellow liquid | lookchem.comchemimpex.comhaihangchem.com |
| Boiling Point | 268 °C | lookchem.comchemimpex.comhaihangchem.comchembk.com |
| Density (25 °C) | 1.014 g/mL | lookchem.comchemimpex.comhaihangchem.comchembk.com |
| Refractive Index | n20/D 1.432 | lookchem.comchemimpex.comhaihangchem.comchembk.com |
| Flash Point | >230 °F (111.4 °C) | lookchem.cominnospk.comhaihangchem.com |
| Storage Temperature | 2-8 °C | lookchem.cominnospk.comhaihangchem.com |
Detailed Research Findings:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCRJXCNQABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061926 | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-09-8 | |
| Record name | Dimethyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl suberate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Dimethyl Suberate
Established Synthetic Pathways to Dimethyl Suberate (B1241622)
The creation of dimethyl suberate from suberic acid is most commonly achieved through direct esterification, a reaction that can be guided by various catalytic systems. Additionally, electrochemical methods offer an alternative route to this and related diesters.
Esterification of Suberic Acid: Catalytic Approaches
The synthesis of this compound via the esterification of suberic acid with methanol (B129727) is a cornerstone of its production. This equilibrium reaction, which produces water as a byproduct, necessitates the use of a catalyst to achieve viable reaction rates and yields. Both homogeneous and heterogeneous catalysts are employed for this purpose.
Homogeneous acid catalysts, such as sulfuric acid and hydrochloric acid, are effective due to their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. researchgate.net
Heterogeneous solid acid catalysts are increasingly favored due to their environmental benefits, including ease of separation from the reaction mixture and potential for reuse. mdpi.com A variety of materials have been shown to be effective for the esterification of dicarboxylic acids. researchgate.net These include:
Ion-exchange resins: Sulfonic acid-based resins like Amberlyst-15 serve as effective, reusable catalysts. abo.fi
Zeolites: These microporous aluminosilicates, such as ZSM-5 and Beta zeolites, offer shape selectivity and strong acidic sites for catalysis. mdpi.com
Metal-exchanged clays (B1170129): Montmorillonite clays exchanged with metal ions (e.g., Al³⁺, Fe³⁺) have demonstrated high efficacy in catalyzing the esterification of dicarboxylic acids, with Al³⁺-montmorillonite being particularly effective. researchgate.net
Other solid acids: Materials like sulfated zirconia and niobium-based acids also exhibit catalytic activity for esterification reactions. uu.nl
The choice of catalyst depends on factors such as reaction conditions, cost, and reusability. The general mechanism involves the protonation of the suberic acid carbonyl group, followed by nucleophilic attack from methanol, and subsequent elimination of water to form the dimethyl ester.
Table 1: Comparison of Catalysts for Dicarboxylic Acid Esterification
| Catalyst Type | Examples | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | High activity, mild conditions | Corrosive, difficult to separate, waste generation mdpi.com |
| Heterogeneous (Resin) | Amberlyst-15, Smopex-101 | Easily separable, reusable, low corrosion abo.fi | Lower thermal stability mdpi.com |
| Heterogeneous (Clay) | Al³⁺-montmorillonite | High efficiency, mild conditions, reusable researchgate.net | Potential for leaching |
| Heterogeneous (Zeolite) | ZSM-5, Beta Zeolite | High thermal stability, shape selectivity mdpi.com | Pore size limitations for larger molecules mdpi.com |
Electrochemical Synthesis and By-product Analysis
Electrochemical methods, particularly the Kolbe electrolysis, provide an alternative pathway for synthesizing diesters like this compound. This method typically involves the electrolysis of a monomethyl dicarboxylate. For instance, the electrolysis of monomethyl adipate (B1204190) can lead to the formation of dimethyl sebacate, a longer-chain diester. A similar principle applies to the synthesis of this compound, which can be formed from the anodic coupling of radicals generated from shorter-chain monomethyl carboxylates.
A study of the by-products from the electrochemical synthesis of this compound starting from glutaric anhydride (B1165640) identified several other compounds. chemistrysteps.com The analysis, conducted using methods such as vacuum rectification and gas-liquid chromatography, revealed the presence of other diesters and related substances, highlighting the complexity of the reaction mixture and the importance of purification steps. This type of synthesis demonstrates a route to building longer carbon chains from readily available starting materials. chemistrysteps.com
Functional Group Transformations of this compound
The two ester functional groups in this compound are the sites of its primary chemical reactivity, allowing for transformations such as hydrolysis, transesterification, and reduction.
Hydrolytic Conversion Studies
Hydrolysis is the reverse of esterification, wherein the ester is cleaved back into its constituent carboxylic acid and alcohol by reaction with water. This process can be catalyzed by either acids or bases.
Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org This process is an equilibrium, and to drive the reaction toward completion, a large excess of water is typically used. libretexts.org The mechanism is essentially the microscopic reverse of acid-catalyzed Fischer esterification. chemistrysteps.com
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion. The methoxide ion subsequently deprotonates the newly formed suberic acid, creating a carboxylate salt and methanol. youtube.com This final acid-base step is effectively irreversible and drives the reaction to completion. Kinetic studies on the alkaline hydrolysis of analogous diesters, such as dimethyl terephthalate (B1205515), show that the reaction follows second-order kinetics. chemrxiv.orgresearchgate.net
Table 2: General Mechanisms of Ester Hydrolysis
| Condition | Catalyst/Reagent | Key Mechanistic Step | Reversibility | Products |
|---|---|---|---|---|
| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, nucleophilic attack by H₂O libretexts.org | Reversible chemistrysteps.com | Suberic Acid + Methanol |
| Basic | OH⁻ | Nucleophilic attack by OH⁻, formation of carboxylate youtube.com | Irreversible ucoz.com | Suberate Salt + Methanol |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst to form a new suberate diester (R'OOC(CH₂)₆COOR') and methanol.
This reaction is crucial in polymer chemistry, where this compound can be reacted with diols (e.g., 1,4-butanediol) to produce polyesters. The reaction is typically driven forward by removing the more volatile alcohol (methanol) as it is formed. Various catalysts can be employed, including metal acetates, oxides, and phosphonium (B103445) salts. The reaction temperature and catalyst choice significantly influence the reaction rate and the extent of conversion.
Reductive Pathways
The ester functional groups of this compound can be reduced to alcohols. A common and industrially significant transformation is the catalytic hydrogenation of this compound to produce 1,8-octanediol. This reduction is typically carried out at high temperatures and pressures using heterogeneous catalysts.
A frequently used catalyst for this type of ester reduction is copper-chromium oxide, also known as the Adkins catalyst. The reaction involves the high-pressure hydrogenation of the ester, leading to the formation of the corresponding diol with high yields. 1,8-Octanediol is a valuable monomer used in the synthesis of polymers such as polyesters and polyurethanes.
Advanced Derivatization Strategies for Research Applications
Advanced derivatization strategies are employed to modify this compound or its precursor, suberic acid, for specific research applications. These chemical modifications are crucial for elucidating reaction mechanisms through isotopic labeling or for enhancing analytical detection in chromatographic techniques.
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing invaluable insight into reaction mechanisms. wikipedia.orgnih.gov By replacing hydrogen atoms (protium) with their heavier, stable isotope deuterium (B1214612) (D), researchers can study the kinetic isotope effect (KIE), where the difference in mass between H and D can lead to a measurable change in reaction rate. chem-station.com This effect helps to identify the rate-determining steps and elucidate the structure of transition states in a reaction pathway. acs.org
While specific studies detailing the use of deuterated this compound are not prevalent, its synthesis and application can be understood from established methodologies for labeling organic molecules. nih.govnih.gov Deuterium atoms can be strategically incorporated into the this compound molecule at either the ester methyl groups or along the octanedioate backbone.
Synthesis of Deuterated this compound:
Labeling the Methyl Groups: The most direct method to produce methyl-deuterated this compound (Dimethyl-d₆ Suberate) is through the esterification of suberic acid using deuterated methanol (CD₃OD) in the presence of an acid catalyst like sulfuric acid. This is an application of the well-known Fischer esterification process. nih.govaocs.org
Labeling the Alkyl Chain: To introduce deuterium into the C₈ alkyl chain, the parent suberic acid would first undergo a hydrogen-deuterium (H/D) exchange reaction. This can be achieved using various catalytic systems, such as heating the dicarboxylic acid in deuterium oxide (D₂O) with a catalyst like palladium on carbon (Pd/C) or under basic conditions (NaOD in D₂O). nih.govnih.gov The resulting chain-deuterated suberic acid can then be esterified with standard methanol to yield the final labeled product.
Application in Mechanistic Studies:
A primary application for deuterated this compound would be in studying the mechanism of ester hydrolysis. By using a labeled version of the molecule, chemists can determine which bond is cleaved during the reaction. For instance, in the hydrolysis of dimethyl-d₆ suberate, the location of the deuterium label in the products (alcohol vs. carboxylic acid) can definitively distinguish between acyl-oxygen cleavage (the most common mechanism) and alkyl-oxygen cleavage. pearson.com
The table below summarizes potential deuterated isotopologues of this compound and their primary research focus.
| Isotopologue Name | Structure | Typical Application |
| Dimethyl-d₆ Suberate | CD₃OOC(CH₂)₆COOCD₃ | Studying reactions involving the methyl ester group, such as hydrolysis or transesterification mechanisms. |
| This compound-d₁₂ | CH₃OOC(CD₂)₆COOCH₃ | Investigating reactions involving C-H bond activation along the alkyl backbone. |
| Perdeuterated this compound | CD₃OOC(CD₂)₆COOCD₃ | Used as an internal standard in quantitative mass spectrometry analysis. thalesnano.com |
Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a particular analytical method. nih.gov For the analysis of this compound and its parent compound, suberic acid, derivatization is primarily used to improve volatility for Gas Chromatography (GC) or to enhance detectability for High-Performance Liquid Chromatography (HPLC). colostate.edunih.gov
Gas Chromatography (GC) Applications:
Dicarboxylic acids like suberic acid are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, they must be converted into more volatile and thermally stable derivatives. nih.govresearchgate.net The most common derivatization is esterification to form methyl esters; in this context, the synthesis of this compound is itself a derivatization procedure for the GC analysis of suberic acid. aocs.org
Common derivatization methods for the GC analysis of suberic acid include:
Esterification: This involves reacting suberic acid with an alcohol (typically methanol) in the presence of an acid catalyst. Reagents such as boron trifluoride in methanol (BF₃-methanol) or methanolic hydrogen chloride are widely used for this purpose. aocs.orgnih.govcolostate.edu The resulting this compound is significantly more volatile and produces sharp, well-defined peaks in GC analysis.
Silylation: This is another popular technique where the acidic protons of the carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are highly effective and produce TMS-derivatives that are volatile and suitable for GC-MS analysis. nih.govresearchgate.net
The following table compares common derivatization reagents for the GC analysis of suberic acid.
| Derivatization Method | Reagent | Analyte | Resulting Derivative | Key Advantage |
| Esterification | BF₃-Methanol | Suberic Acid | This compound | Produces stable, volatile esters suitable for GC-FID and GC-MS. nih.gov |
| Silylation | BSTFA | Suberic Acid | Bis(trimethylsilyl) Suberate | A rapid and effective method that provides high reproducibility and low detection limits. nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Applications:
Unlike GC, HPLC is well-suited for analyzing polar compounds like suberic acid directly. However, dicarboxylic acids lack a strong chromophore, making them difficult to detect with high sensitivity using standard UV-Vis detectors. To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule. nih.govlongdom.org
Fluorescence Labeling: A highly sensitive method involves converting the carboxylic acid groups into fluorescent esters. For example, suberic acid can be reacted with 9-anthryldiazomethane (B78999) (ADAM) to produce a highly fluorescent derivative that can be detected at very low concentrations using an HPLC fluorescence detector. nih.gov
UV Labeling for LC-MS: For highly sensitive detection with LC-tandem mass spectrometry (LC-MS/MS), charge-reversal derivatization agents can be used. For instance, dimethylaminophenacyl bromide (DmPABr) reacts with dicarboxylic acids to create derivatives that ionize efficiently in positive mode electrospray, significantly enhancing detection sensitivity. longdom.org
This table summarizes common derivatization reagents for the HPLC analysis of suberic acid.
| Detection Method | Reagent | Analyte | Key Advantage |
| HPLC-Fluorescence | 9-Anthryldiazomethane (ADAM) | Suberic Acid | Creates a highly fluorescent derivative, enabling sensitive and specific detection. nih.gov |
| LC-MS/MS | Dimethylaminophenacyl Bromide (DmPABr) | Suberic Acid | Reverses the charge of the analyte, improving ionization efficiency and boosting sensitivity by over 1000-fold compared to GC/MS methods. longdom.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dimethyl suberate (B1241622). It provides detailed information about the carbon-hydrogen framework, enabling confirmation of the molecule's identity and assessment of its purity.
Proton NMR (¹H-NMR) spectroscopy offers a rapid and non-destructive method for analyzing dimethyl suberate. The spectrum is characterized by distinct signals that correspond to the different types of protons in the molecule. chemicalbook.comnih.gov The methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet, while the methylene (B1212753) (–CH₂–) protons of the suberate backbone appear as multiplets.
¹H-NMR in Reaction Monitoring: Real-time monitoring of chemical reactions is a critical application of ¹H-NMR. asahilab.co.jp For instance, in the esterification of suberic acid with methanol (B129727) to produce this compound, ¹H-NMR can track the disappearance of the carboxylic acid protons and the appearance of the methyl ester protons. Similarly, in reactions where this compound is a reactant, such as in hydrogenation or polymerization, ¹H-NMR allows for the observation of the consumption of its characteristic peaks and the emergence of new signals corresponding to the products. d-nb.info This capability provides valuable kinetic data and insight into reaction mechanisms without the need for sample extraction and workup. asahilab.co.jp
¹H-NMR in Polymer Characterization: When this compound is used as a monomer in the synthesis of polyesters or other polymers, ¹H-NMR is crucial for characterizing the resulting macromolecular structure. rsc.orgsemanticscholar.org By analyzing the NMR spectrum of the polymer, researchers can confirm the incorporation of the suberate unit, determine the copolymer composition, and analyze the polymer's end-groups. semanticscholar.orgresearchgate.net The integration of specific peaks allows for the quantitative analysis of the relative composition in multicomponent polymer systems. rsc.org
Table 1: Typical ¹H-NMR Spectral Data for this compound Data sourced from representative spectra. chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH ₃ | ~3.65 | Singlet | 6H |
| α-CH ₂ | ~2.28 | Triplet | 4H |
| β-CH ₂ | ~1.61 | Multiplet | 4H |
| γ-CH ₂ | ~1.31 | Multiplet | 4H |
| Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. |
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of this compound. researchgate.net Each chemically distinct carbon atom in the molecule produces a unique signal, making it a powerful tool for structural verification. The ¹³C-NMR spectrum of this compound will show distinct peaks for the carbonyl carbon of the ester group, the methoxy carbon, and the four different methylene carbons in the aliphatic chain. nih.gov These chemical shifts are highly sensitive to the local electronic environment, confirming the connectivity of the molecule. researchgate.netresearchgate.net
Table 2: Typical ¹³C-NMR Chemical Shifts for this compound Data interpreted from available spectral information. nih.gov
| Assignment | Chemical Shift (ppm) |
| C =O | ~174 |
| -O-C H₃ | ~51 |
| α-C H₂ | ~34 |
| β-C H₂ | ~29 |
| γ-C H₂ | ~25 |
| Note: Chemical shifts are approximate and depend on the solvent and experimental conditions. |
For more complex systems involving this compound, such as reaction mixtures, polymer blends, or biological matrices, one-dimensional NMR spectra can suffer from significant peak overlap. nih.gov Multi-dimensional NMR techniques, such as 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities. nih.govnih.gov
COSY (¹H-¹H) experiments identify protons that are spin-spin coupled, helping to trace the connectivity of the proton network within the suberate backbone.
HSQC (¹H-¹³C) experiments correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of both the ¹H and ¹³C spectra. nih.gov
These advanced techniques are invaluable for confirming the structure of byproducts in a synthesis or for detailing the microstructure of complex polymers derived from this compound.
Gas Chromatography (GC) for Purity Profiling and Quantitative Determination
Gas Chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds like this compound. nih.govnih.gov It is widely used for purity assessment, quantitative determination, and profiling of related substances in a sample. researchgate.net
The effective separation of this compound from other components, such as residual reactants, solvents, or other diesters, requires careful optimization of GC method parameters. chromatographyonline.comuib.no Key parameters include the choice of the stationary phase, column dimensions, carrier gas, temperature program, and detector.
Stationary Phase: For diesters like this compound, nonpolar or mid-polarity stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., BP1, HP-5MS), are commonly used. rsc.orgtrajanscimed.com
Column Dimensions: Shorter, narrower columns can significantly reduce analysis time, a strategy often employed in high-throughput labs. gcms.czsepscience.comsigmaaldrich.com
Carrier Gas: While helium is traditional, hydrogen offers higher optimal linear velocities, leading to faster separations without a significant loss of resolution. sepscience.comsigmaaldrich.com
Temperature Programming: A programmed temperature ramp is essential for analyzing samples containing compounds with a range of boiling points. The rate of temperature increase is optimized to achieve a balance between separation efficiency and analysis time. uib.nogcms.cz
Table 3: Key Parameters for GC Method Optimization for this compound
| Parameter | Consideration | Objective |
| Column Stationary Phase | Polarity must be suitable for diesters (e.g., 100% Dimethylpolysiloxane). trajanscimed.com | Achieve good peak shape and resolution. |
| Column Dimensions (L x ID x df) | Shorter length, smaller internal diameter (ID), and thinner film (df) increase speed. sigmaaldrich.com | Reduce analysis time while maintaining resolution. |
| Carrier Gas & Flow Rate | Hydrogen allows for higher velocities than Helium. sepscience.com | Faster analysis. |
| Oven Temperature Program | Initial temperature, ramp rate, and final temperature affect separation. gcms.cz | Resolve components with different volatilities. |
| Injector Temperature | Must be high enough to ensure complete vaporization without thermal degradation. | Efficient and reproducible sample introduction. |
| Detector | Flame Ionization Detector (FID) for general quantitation; Mass Spectrometer (MS) for identification. | Achieve required sensitivity and specificity. |
While this compound itself is sufficiently volatile and thermally stable for direct GC analysis, related challenging analytes, such as the parent dicarboxylic acid (suberic acid) or other free acids, are not. colostate.edulibretexts.org These polar compounds exhibit poor peak shape and low volatility due to hydrogen bonding. colostate.edu Derivatization is a chemical modification process used to convert these analytes into forms more suitable for GC analysis.
The most common derivatization technique for carboxylic acids is esterification, often to form methyl esters. weber.hu Therefore, the analysis of suberic acid via GC often involves its conversion to this compound prior to injection. researchgate.net Other common methods include silylation, where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance. researchgate.net
Table 4: Common Derivatization Approaches for Carboxylic Acids in GC Analysis
| Derivatization Method | Reagent Example | Derivative Formed | Advantage |
| Alkylation (Esterification) | BF₃ in Methanol, Diazomethane weber.hu | Methyl Esters (e.g., this compound) | Stable, less polar, more volatile derivatives. libretexts.orgweber.hu |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) researchgate.net | Trimethylsilyl (TMS) Esters | Highly volatile, suitable for a wide range of polar compounds. researchgate.net |
| Acylation | Acylating agents | Esters, Thioesters, Amides | Converts compounds with active hydrogens. |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of this compound. This method involves the ionization of the compound and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions. The fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure.
In the analysis of this compound (C10H18O4, Molecular Weight: 202.25 g/mol ), different ionization techniques can be employed, with Electron Ionization (EI) being a common method, particularly when coupled with Gas Chromatography (GC-MS). nih.govnih.gov Electron ionization is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation. youtube.com This provides a detailed mass spectrum rich in structural information. Alternatively, "soft" ionization techniques like Chemical Ionization (CI) can be used, which typically result in less fragmentation and a more prominent molecular ion or protonated molecule peak, useful for confirming the molecular weight. nih.govyoutube.com
Under Electron Ionization, the this compound molecule loses an electron to form a molecular ion ([M]+•) with an m/z of 202. The intensity of this peak can be low due to the instability of the molecular ion, which readily undergoes fragmentation. arkat-usa.orgdocbrown.info The fragmentation of this compound is characteristic of long-chain dicarboxylic acid esters and involves several key pathways.
A primary fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH3), resulting in the formation of an acylium ion. For this compound, this leads to a prominent peak at m/z 171 ([M - 31]+). nih.gov Another significant fragmentation process is the McLafferty rearrangement, a characteristic reaction of carbonyl compounds possessing a γ-hydrogen. This rearrangement in this compound leads to the formation of a radical cation with an m/z of 74, which is often a base peak or a very intense peak in the spectrum. nih.gov
Further fragmentation occurs through cleavage of the aliphatic carbon chain, leading to a series of characteristic ions. The mass spectrum of this compound consistently shows major peaks at m/z 129 and 138. nih.gov The ion at m/z 129 is a significant fragment, likely formed through the loss of a methoxy group followed by the elimination of a neutral molecule via rearrangement. nih.gov Other notable fragment ions are observed at m/z 97 and m/z 69, corresponding to further cleavages of the carbon backbone. nih.gov
The analysis of these characteristic fragment ions allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers.
Research Findings on this compound Fragmentation
The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound, their mass-to-charge ratio (m/z), typical relative intensities, and the proposed structures of the corresponding fragments.
Table of Compounds Mentioned
Computational Chemistry and Theoretical Investigations of Dimethyl Suberate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating the electronic structure of molecules. scienceopen.com By solving approximations of the Schrödinger equation, these methods can accurately predict a molecule's properties from first principles. researchgate.netlsu.edu For dimethyl suberate (B1241622), such calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.
These calculations are crucial for predicting the reactivity of dimethyl suberate. Key parameters derived from its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand its behavior in chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Detailed research findings from quantum chemical calculations can be summarized to predict reaction sites. For instance, the calculated partial charges on each atom can reveal which parts of the this compound molecule are more likely to be attacked by electrophiles or nucleophiles. The carbonyl carbons are typically electron-deficient and thus susceptible to nucleophilic attack, a fundamental aspect of ester reactivity.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on Carbonyl Carbon | +0.55 e | Highlights the electrophilic nature of this site. |
| Mulliken Charge on Carbonyl Oxygen | -0.45 e | Highlights the nucleophilic nature of this site. |
Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration
Due to the presence of multiple single bonds, the aliphatic chain of this compound is highly flexible, allowing the molecule to adopt a vast number of different three-dimensional shapes, or conformations. Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful techniques used to explore this conformational landscape. nih.gov
MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. youtube.comrsc.org This provides a dynamic view of the molecule's behavior, revealing which conformations are most stable (i.e., have the lowest potential energy) and how the molecule transitions between different shapes. nih.gov Understanding the conformational preferences of this compound is essential for explaining its physical properties, such as its efficacy as a plasticizer, and how it interacts with other molecules, for instance, within a polymer matrix. nih.gov
The simulations can map out the potential energy surface of the molecule, identifying local and global energy minima that correspond to stable conformers. This exploration is critical for understanding structure-property relationships, as the predominant shape of the molecule can significantly influence its macroscopic behavior. nih.gov
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity, respectively. mdpi.comnih.gov
To develop a QSAR or QSTR model for a series of dicarboxylic acid esters including this compound, a dataset of compounds with experimentally measured activity or toxicity values is required. mdpi.com Using statistical methods, a model is constructed that correlates variations in molecular structure with the observed biological effect.
The process involves several key steps:
Data Collection: Gathering a set of structurally related compounds (e.g., various dialkyl esters of dicarboxylic acids) with reliable experimental data for a specific endpoint (e.g., plasticizing efficiency, cytotoxicity).
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.
Model Building: A statistical algorithm, such as multiple linear regression, is used to build an equation that links the descriptors to the activity/toxicity. nih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
Such models can then be used to predict the properties of new or untested compounds like other esters of suberic acid, prioritizing synthesis and testing efforts.
Molecular descriptors are the cornerstone of QSAR/QSTR modeling, as they numerically encode the structural features of a molecule. mdpi.commi-6.co.jp The analysis of which descriptors are most influential in the final model provides direct insight into the structure-property relationship. Descriptors can be classified into several categories, including constitutional (0D), topological (2D), and geometrical (3D). mi-6.co.jp
For a molecule like this compound, relevant descriptors might include:
Molecular Weight: A simple descriptor related to the size of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA): Related to the polarity of the molecule and its ability to form hydrogen bonds.
Shape Indices (e.g., Kappa indices): Describe various aspects of the molecular shape.
By identifying the key descriptors, researchers can understand which molecular features (e.g., chain length, polarity, branching) are most important for a given property. For instance, in studies of diester plasticizers, descriptors related to molecular flexibility and polarity are often found to be critical. nih.gov
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Constitutional (0D) | Molecular Weight | Size and mass of the molecule. |
| Topological (2D) | Wiener Index | Molecular branching and compactness. |
| Geometrical (3D) | Molecular Surface Area | Three-dimensional size of the molecule. |
| Physicochemical | LogP | Lipophilicity/hydrophobicity. |
| Electronic | Dipole Moment | Overall polarity and charge distribution. |
Applications of Conceptual Density Functional Theory (DFT)
Conceptual DFT is a subfield of quantum chemistry that provides a framework and a set of chemical concepts for understanding and predicting chemical reactivity. mdpi.comnih.govpku.edu.cn It uses derivatives of the electronic energy with respect to the number of electrons and the external potential to define rigorous mathematical quantities that correspond to intuitive chemical concepts like electronegativity and hardness. researchgate.net
For this compound, conceptual DFT descriptors can be calculated to provide a quantitative measure of its reactivity tendencies:
Electronic Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Fukui Function (f(r)): A local reactivity indicator that shows which regions of a molecule are most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), or radical attack (f0(r)).
By analyzing these descriptors, one can predict how this compound will behave in different chemical environments. For example, the Fukui function can pinpoint the carbonyl carbons as the most likely sites for nucleophilic addition, confirming qualitative chemical intuition with a quantitative theoretical basis. These tools are invaluable for understanding reaction mechanisms and designing new chemical reactions. mdpi.com
Role of Dimethyl Suberate in Polymer Science and Advanced Materials Development
Dimethyl Suberate (B1241622) as a Monomer in Polymer Synthesis
As a difunctional monomer, dimethyl suberate is a valuable building block for the synthesis of polymers, particularly polyesters. Its ability to undergo polymerization reactions allows for the creation of long-chain molecules with tailored properties.
This compound serves as a key intermediate in the production of polyesters. chemimpex.com The primary method for synthesizing polyesters from this compound is through a two-step melt transesterification-polycondensation procedure. researchgate.net In the initial transesterification stage, this compound reacts with a diol in the presence of a catalyst. This reaction results in the formation of a bis(hydroxyalkyl) ester intermediate and the release of methanol (B129727) as a byproduct. european-coatings.com The subsequent polycondensation step involves the reaction of these intermediates at elevated temperatures and under vacuum to form a high molecular weight polyester (B1180765), with the elimination of the diol. nih.gov
The choice of diol and catalyst, as well as the reaction conditions such as temperature and time, significantly influences the molecular weight, polydispersity index (PDI), and the thermal and mechanical properties of the resulting polyester. european-coatings.com For instance, the use of bicyclic diols derived from alditols has been shown to enhance the thermal stability of the resulting aliphatic polyesters. researchgate.net Common catalysts for these reactions include tin-based compounds, titanium alkoxides, and antimony compounds. european-coatings.comswaminathansivaram.innih.gov The general mechanism for polyester formation through polycondensation involves the reaction between hydroxyl and ester groups to form ester bonds, progressively linking the monomer units into long polymer chains. european-coatings.com
The properties of polyesters derived from this compound can be fine-tuned based on their molecular structure. The flexibility of the suberate unit, with its six methylene (B1212753) groups, imparts a degree of flexibility to the polymer backbone, which can influence properties like the glass transition temperature (Tg) and melting temperature (Tm). madisongroup.commadisongroup.com
Table 1: Key Parameters in Polyester Synthesis from this compound
| Parameter | Influence on Polyester Properties |
| Diol Structure | Affects thermal stability, crystallinity, and flexibility. Longer diol chains can decrease Tg and Tm. expresspolymlett.comresearchgate.net |
| Catalyst Type & Concentration | Impacts reaction rate, molecular weight, and potential for side reactions. european-coatings.comresearchgate.net |
| Reaction Temperature | Higher temperatures generally increase reaction rates but can also lead to degradation. researchgate.neteuropean-coatings.com |
| Reaction Time | Longer times typically lead to higher molecular weights, up to a certain point. european-coatings.com |
| Vacuum Level | Essential for removing byproducts (e.g., methanol, diol) to drive the equilibrium towards polymer formation. nih.gov |
Copolymerization Strategies
To further tailor the properties of polyesters for specific applications, this compound can be copolymerized with other monomers. This strategy allows for the creation of copolyesters with a combination of properties derived from each of the constituent monomers. For example, by incorporating aromatic diesters or diols, the rigidity and thermal stability of the resulting polymer can be increased. swaminathansivaram.inexpresspolymlett.com Conversely, copolymerizing with other long-chain aliphatic diesters can enhance flexibility.
The copolymerization of this compound can be carried out with a variety of comonomers, including other dimethyl esters like dimethyl terephthalate (B1205515) or dimethyl succinate, and various diols such as ethylene (B1197577) glycol, 1,4-butanediol, or more complex diols. nih.govresearchgate.netacs.org The resulting copolymers are often random, with the monomer units distributed statistically along the polymer chain, and their properties are dependent on the composition of the monomer feed. swaminathansivaram.in For instance, increasing the aromatic content in an aliphatic-aromatic copolyester generally leads to higher molecular weight, a higher glass transition temperature, and increased thermal stability. expresspolymlett.com
The synthesis of copolyesters follows similar polycondensation principles as homopolymerization, often involving a two-stage process of transesterification and polycondensation. swaminathansivaram.in The reactivity of the different monomers can influence the final copolymer structure and properties.
Functional Applications in Material Formulations
Beyond its role as a monomer, this compound is also utilized as a functional additive in various material formulations, where it imparts specific desirable properties to the final product.
This compound is recognized as a polymer plasticizer. cymitquimica.com Plasticizers are additives that increase the flexibility, workability, and processability of a polymer by reducing its glass transition temperature (Tg). researchgate.netspecialchem.com They achieve this by inserting themselves between the polymer chains, thereby increasing the intermolecular spacing and allowing the chains to move more freely. nih.gov
Research has been conducted on the use of suberate-based diesters as plasticizers for polymers like polyvinyl chloride (PVC). ukm.my In a study comparing suberate, azelate, and sebacate-based plasticizers, the suberate-containing PVC blend exhibited a lowered glass transition temperature, indicating effective plasticization. ukm.my The thermal stability of the plasticized PVC was also found to be good, with the maximum degradation temperature for the PVC-di(2-ethylhexyl)suberate film recorded at 287.06 °C. ukm.my The incorporation of such plasticizers can also improve mechanical properties like tensile strength and elongation at break. ukm.my The effectiveness of a plasticizer is dependent on its compatibility with the polymer matrix and its ability to disrupt the intermolecular forces between polymer chains. nih.gov
The chemical structure of this compound makes it a valuable component in the formulation of coatings and adhesives. chemimpex.com Its presence can enhance the flexibility and durability of these materials. chemimpex.com In adhesive formulations, the incorporation of certain monomers can be critical for achieving the desired physico-mechanical properties. nih.gov While specific research detailing the extensive use of this compound in a wide array of commercial coatings and adhesives is not broadly available in the reviewed literature, its properties as a flexibilizing agent suggest its utility in applications where reducing brittleness and improving adhesion to substrates are important.
Development of Biobased and Sustainable Polymer Systems
With a growing emphasis on environmental sustainability, there is increasing interest in the development of polymers from renewable resources. This compound, which can be derived from suberic acid obtainable from biomass, is a key player in the creation of bio-based and sustainable polymer systems. chemimpex.com Its use in developing biodegradable materials offers a more environmentally friendly alternative to conventional plastics. chemimpex.com
The enzymatic polymerization of bio-based monomers is a particularly promising green chemistry approach to synthesizing sustainable polymers. nih.govresearchgate.net Enzymes like Candida antarctica Lipase B (CALB) have been successfully used to catalyze the polycondensation of dimethyl esters, including those similar to this compound, with diols under milder conditions than traditional chemical catalysis. acs.orgresearchgate.net This enzymatic route can lead to the production of polyesters with high molecular weights and can be part of a more sustainable manufacturing process. researchgate.net
Furthermore, the incorporation of this compound into copolyesters can be a strategy to introduce biodegradability into otherwise non-biodegradable polymers. mdpi.com The development of such bio-based and biodegradable polyesters is a significant step towards a circular economy for plastics.
Biochemical Interactions and Pharmacological Research Applications
Dimethyl Suberate (B1241622) as a Building Block in Complex Molecule Synthesis (e.g., Pharmaceutical Intermediates)
Dimethyl suberate is a versatile precursor in organic synthesis due to its bifunctional nature, possessing two ester groups. This characteristic allows it to be a valuable building block for creating more complex molecules, including intermediates for active pharmaceutical ingredients (APIs). mallakchemicals.com Its excellent solubility and chemical stability make it a candidate for use in drug delivery systems, where it can act as a carrier for APIs, potentially enhancing their bioavailability. nbinno.com
The utility of this compound in synthesis is rooted in the reactivity of its ester functionalities. These can undergo various chemical transformations to build carbon chains or introduce new functional groups. For instance, it was utilized in the preparation of deuterated oleates, demonstrating its role in synthesizing labeled compounds for metabolic studies. chemicalbook.com In the broader context of pharmaceutical synthesis, related dicarboxylic acid esters are crucial in condensation reactions, such as the Knoevenagel and Aldol type condensations, to create key intermediates for drugs like Trimethoprim and Amlodipine. The synthesis of optically active tertiary alcohols, another important chiral building block for pharmaceuticals, often involves reactions with ester-containing compounds, highlighting the significance of this chemical class in drug development. sumitomo-chem.co.jp
Investigation of Biological Activities of Diesters (Focus on this compound Analogues)
While research on the specific biological activities of this compound is limited, studies on its structural analogues—other aliphatic diesters and dicarboxylic acids—provide significant insights into their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov
In Vitro and In Vivo Assessment of Antimicrobial Potency
Diesters and related dicarboxylic acid derivatives have demonstrated notable antimicrobial properties. For example, the compound 1,2-benzenedicarboxylic acid, butyldecyl ester, isolated from Acacia nilotica, showed significant activity against a range of pathogenic microbes, with zones of inhibition between 27-32 mm. Another study on an acyclic diester, 5-(2, 5-dimethylhexyl) 1-isopentyl 3-hydroxy-2-methylpentanedioate, also confirmed its potential as an antibacterial agent. nih.gov
The antimicrobial action of such compounds is often linked to their ability to alter the intracellular pH and metabolism of bacteria. rsc.org Research on monoesters of succinic acid, a shorter-chain dicarboxylic acid, found that various substituted benzyl monoesters displayed bioactivity against both fungal and bacterial strains. researchgate.net The potency of these compounds is often influenced by their structural characteristics, such as chain length and the presence of other functional groups. nih.gov
| Compound/Extract | Test Organism | Measured Activity | Reference |
|---|---|---|---|
| 1,2-benzenedicarboxylic acid, butyldecyl ester | Salmonella Typhi, Escherichia coli, Staphylococcus aureus | Zone of Inhibition: 27-32 mm | |
| Methanol (B129727) extract of A. lahai (source of acyclic diester) | Methicillin-resistant S. aureus (MRSA) | Zone of Inhibition: 18.33 mm | nih.gov |
| Substituted Benzyl Monoesters of Succinic Acid | C. albicans, A. niger, E. coli, P. mirabilis | MIC values ranging from 19 to 30 µg/mL | researchgate.net |
Studies on Anti-inflammatory Mechanisms
Analogues of this compound, particularly dicarboxylic acids and other diesters, have been investigated for their anti-inflammatory effects. Suberic acid itself has been shown to protect against UVB-induced skin photoaging by downregulating molecules in the MAPK/AP-1 signaling pathway, which is involved in inflammation. nih.gov
The well-studied diester, dimethyl fumarate (DMF), is approved for treating psoriasis and multiple sclerosis and is known for its immunomodulatory, anti-oxidative, and anti-inflammatory properties. nih.gov Its active metabolite, monomethyl fumarate, exerts these effects. nih.gov Short-chain fatty acids like butyrate and propionate, and their derivatives, also show anti-inflammatory effects on endothelial cells by reducing the expression of pro-inflammatory cytokines, a mechanism that may be shared by longer-chain dicarboxylic acid esters. nih.govmdpi.com Studies show that butyrate can suppress the production of the pro-inflammatory cytokine TNF-α in macrophages at low concentrations. nih.gov
Evaluation of Antioxidant Capacity
The antioxidant potential of suberic acid and related compounds has been documented. rsc.org The antioxidant activity of ester derivatives is often linked to their chemical structure, particularly the presence and position of hydroxyl groups on an aromatic ring, as seen in phenolic acids. nih.gov Methylation or esterification of the carboxylic group can influence this activity. For instance, studies on cinnamic acid derivatives found that esterification could modulate their ability to scavenge reactive oxygen species. mdpi.com The core principle behind the antioxidant action of many organic acids is their ability to donate hydrogen atoms or electrons, which neutralizes free radicals. nih.gov While aliphatic diesters like this compound lack the phenolic structure responsible for high antioxidant activity in many natural compounds, the dicarboxylic acid moiety can still contribute to modest antioxidant effects. rsc.org
Mechanistic Studies of Protein Cross-linking with Imidate Analogues (e.g., Dimethyl Suberimidate, Disuccinimidate)
This compound itself is not a cross-linking agent; however, its close structural analogues, dimethyl suberimidate (DMS) and disuccinimidyl suberate (DSS), are powerful homobifunctional cross-linking reagents widely used in structural biology. nih.govthermofisher.comwikipedia.org These reagents are instrumental in studying protein-protein interactions, defining the subunit structure of oligomeric proteins, and providing distance constraints for modeling protein structures. nih.govyoutube.com
Both DMS and DSS have a spacer arm derived from suberic acid, which is approximately 11 Å long. youtube.comthermofisher.com This spacer connects two reactive groups at either end.
Dimethyl Suberimidate (DMS) contains two imidoester groups that react specifically with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) at a pH of 7-10. thermofisher.comfgsc.net This reaction, known as amidination, forms a stable amidine bond and importantly preserves the positive charge of the protein, minimizing conformational changes. nih.gov
Disuccinimidyl Suberate (DSS) has two N-hydroxysuccinimide (NHS) ester groups. thermofisher.com These groups also react with primary amines at pH 7-9 to form stable, covalent amide bonds. thermofisher.comwikipedia.org Unlike DMS, the reaction with DSS neutralizes the positive charge of the lysine residue. DSS is membrane-permeable, allowing for intracellular cross-linking. wikipedia.org
The general process involves incubating the protein sample with the cross-linking reagent, allowing covalent bonds to form between reactive residues that are within the reagent's spacer arm distance. The reaction is then quenched, and the resulting cross-linked products can be analyzed. fgsc.netmtoz-biolabs.com
Elucidation of Cross-linking Sites and Efficiencies
Identifying the exact locations of cross-links is crucial for deriving structural information. The primary technique for this is mass spectrometry (MS). nih.govresearchgate.net The workflow involves:
Cross-linking a protein or protein complex.
Proteolytic digestion (e.g., with trypsin) of the cross-linked sample, which cleaves the proteins into smaller peptides.
Mass Spectrometry Analysis of the peptide mixture. Cross-linked peptides will have a higher mass than their unmodified counterparts. Sophisticated MS techniques (tandem MS or MS/MS) are used to fragment the cross-linked peptides and determine their amino acid sequences, thereby identifying the specific lysine residues that were linked. nih.govresearchgate.net
The efficiency of cross-linking is influenced by several factors. A primary factor is pH; the reaction with NHS-esters like DSS is dependent on the deprotonation of the lysine amine group, and efficiency decreases at lower pH values. acs.orgbohrium.com However, studies have shown that DSS can still effectively form cross-links even at a pH of 5.0, retaining about half the efficiency observed at pH 7.5. acs.orgbohrium.com Other factors include the accessibility of reactive residues (lysines must be on the protein surface) and the competition with hydrolysis, where the reagent reacts with water instead of an amine group, leading to a modified but not cross-linked peptide. nih.gov The yield of cross-linked peptides is often low compared to unmodified peptides, making their detection a significant challenge in proteomics. nih.gov
| Cross-linker Analogue | Reactive Group | Target Residue | Spacer Arm Length | Key Characteristics |
|---|---|---|---|---|
| Dimethyl Suberimidate (DMS) | Imidoester | Primary Amines (Lys, N-terminus) | 11.0 Å | Preserves protein's native charge. nih.gov |
| Disuccinimidyl Suberate (DSS) | N-hydroxysuccinimide (NHS) Ester | Primary Amines (Lys, N-terminus) | 11.4 Å | Neutralizes charge; membrane-permeable. thermofisher.comwikipedia.org |
Application in Structural Biology and Proteomics Research
While this compound itself is not typically used as a direct cross-linking agent due to the low reactivity of its methyl ester groups, its derivatives are fundamental tools in structural biology and proteomics. Reagents based on the eight-carbon suberate backbone, such as dimethyl suberimidate (DMS) and disuccinimidyl suberate (DSS), are widely employed to covalently link proteins. This process, known as chemical cross-linking mass spectrometry (XL-MS), provides crucial distance constraints for mapping protein structures, identifying protein-protein interactions, and studying the architecture of large protein complexes.
These homobifunctional cross-linkers possess two reactive groups at either end of the suberate spacer, which primarily target the primary amine groups found in lysine residues and at the N-termini of proteins. The fixed length of the suberate spacer arm acts as a "molecular ruler." Once the cross-linker reacts with two amino acid residues, the identification of these linked peptides by mass spectrometry reveals that the residues are within a certain maximum distance of each other in the native protein structure. For instance, the widely used N-hydroxysuccinimide (NHS)-ester cross-linker disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3) have a spacer arm of 11.4 Å, which can bridge Cα–Cα distances of up to approximately 26 to 30 Å.
The imidoester derivative, dimethyl suberimidate, has been instrumental in studying the subunit structure of oligomeric proteins. Early studies demonstrated its utility by treating proteins like aldolase and aspartate transcarbamylase with the reagent. mdpi.comresearchgate.net The cross-linking reaction predominantly occurs within the oligomers, and subsequent analysis by gel electrophoresis separates species based on the number of cross-linked subunits, allowing researchers to determine the number of protomers in the complex. mdpi.comresearchgate.net
Modern proteomics workflows extensively use suberate-based cross-linkers in combination with high-resolution mass spectrometry. researchgate.net This XL-MS approach involves several key steps:
Cross-linking: The protein or protein complex is treated with the suberate-based reagent (e.g., DSS, BS3) under near-physiological conditions to form covalent bonds between spatially proximal lysine residues. mdpi.com
Proteolytic Digestion: The cross-linked protein is digested, typically with trypsin, into a complex mixture of peptides. This mixture contains unlinked (linear) peptides, loop-linked peptides (where the linker reacts with two residues on the same peptide), and intermolecularly or intramolecularly cross-linked peptides (where the linker connects two different peptides).
Enrichment and Separation: The low abundance of cross-linked peptides often necessitates an enrichment step, which can be achieved through methods like size exclusion chromatography or strong cation exchange chromatography. researchgate.net The peptide mixture is then separated using liquid chromatography.
Mass Spectrometry Analysis: The peptides are analyzed by tandem mass spectrometry (MS/MS). nih.gov Specialized software is then used to identify the sequences of the two linked peptides and the specific residues that were cross-linked.
The resulting distance information is invaluable for computational modeling, helping to dock subunits into low-resolution cryo-electron microscopy maps, refine models of protein assemblies, and understand conformational changes in protein structures. rsc.org
| Cross-Linking Reagent | Protein/Complex Studied | Research Focus | Reference |
|---|---|---|---|
| Dimethyl suberimidate | Aldolase, Aspartate transcarbamylase, and other oligomeric proteins | Determination of the subunit structure and number of protomers in oligomeric protein complexes. | mdpi.comresearchgate.net |
| Disuccinimidyl suberate (DSS) | Various model proteins | Investigation of the pH dependency of lysine-reactive cross-linking for structural analysis in acidic environments. | mdpi.com |
| Bis(sulfosuccinimidyl) suberate (BS3) | S. cerevisiae RNA polymerase II | Benchmarking XL-MS workflows to provide distance constraints for modeling large multi-protein complexes. | rsc.org |
| Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | General protein complexes | Review of XL-MS as a tool for providing topological maps of protein interactions and structures. | mdpi.comresearchgate.net |
Enzymatic Biotransformation Studies
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis for producing polymers. This compound, as a dicarboxylic acid ester, is a potential monomer for the synthesis of aliphatic polyesters through enzyme-catalyzed polycondensation. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are widely recognized for their efficacy in catalyzing esterification and transesterification reactions under mild conditions, making them ideal for polymer synthesis.
The general mechanism for lipase-catalyzed polycondensation of a dimethyl dicarboxylate (like this compound) and a diol involves a two-step ping-pong mechanism. First, the enzyme's active site serine residue attacks the carbonyl group of the ester, leading to the formation of an acyl-enzyme intermediate and the release of methanol. In the second step, a hydroxyl group from the diol monomer (or the growing polymer chain) attacks the acyl-enzyme intermediate, forming a new ester bond and regenerating the free enzyme. This process is repeated, extending the polymer chain. The removal of the methanol byproduct, often by applying a vacuum, is crucial to shift the reaction equilibrium towards polymer formation.
While studies focusing specifically on this compound are part of a broader research area, the principles are well-established from research on analogous monomers like dimethyl succinate and dimethyl adipate (B1204190). For instance, CALB has been shown to successfully catalyze the polycondensation of dimethyl succinate with 1,4-butanediol. researchgate.net The chain length of both the diacid and the diol monomers significantly influences the reaction efficiency and the molecular weight of the resulting polymer. researchgate.net
A highly relevant study demonstrated the synthesis of poly(octamethylene suberate) (POS) using an immobilized lipase to catalyze the polycondensation of suberic acid and 1,8-octanediol. mdpi.comnih.gov This research highlights the viability of using enzymatic methods to produce suberate-based polyesters. An innovative two-step strategy was developed where a prepolymer was first synthesized in an aqueous or organic medium, followed by a second, solvent-free step where the prepolymers were incubated at a higher temperature to significantly increase the final molecular weight, reaching up to 19,800 g mol⁻¹. mdpi.comnih.gov This approach demonstrates a sustainable route to high-molecular-weight polyesters derived from suberic acid.
The use of enzymes like CALB provides high selectivity, which can prevent side reactions often encountered in chemical catalysis at high temperatures. researchgate.net This makes enzymatic biotransformation a valuable method for producing well-defined polyesters with specific properties for various applications.
| Monomers | Enzyme | Reaction Conditions | Resulting Polymer | Reference |
|---|---|---|---|---|
| Suberic acid + 1,8-Octanediol | Immobilized Pseudozyma antarctica lipase B (CALB) | Two-step method: 1) 45 °C in various media, 2) 60-80 °C solvent-free | Poly(octamethylene suberate) (POS) | mdpi.comnih.gov |
| Dimethyl succinate + 1,4-Butanediol | Candida antarctica lipase B (CALB) | Melt polycondensation | Poly(butylene succinate) (PBS) | researchgate.net |
| Dimethyl terephthalate (B1205515) + Diethylene glycol | Lipase | Catalysis in toluene (B28343) | Macrocyclic polyester | |
| Adipic acid + 1,8-Octanediol | Candida antarctica lipase | 70 °C for 48 hours | Aliphatic polyester | researchgate.net |
Environmental Fate and Green Chemistry Principles in Dimethyl Suberate Research
Biodegradation Studies and Pathway Identification
The environmental degradation of dimethyl suberate (B1241622), an aliphatic diester, is primarily initiated through biological processes. While specific comprehensive biodegradation studies on dimethyl suberate are not extensively documented in publicly available literature, the degradation pathway can be inferred from the well-established metabolism of similar aliphatic esters. The principal mechanism for the initial breakdown of these compounds is enzymatic hydrolysis of the ester linkages.
This hydrolysis is catalyzed by esterase enzymes, which are ubiquitous in various microorganisms. The reaction involves the cleavage of the two ester bonds in the this compound molecule, leading to the formation of monomethyl suberate as an intermediate, and ultimately yielding suberic acid and two molecules of methanol (B129727).
The subsequent fate of these breakdown products is crucial to the complete mineralization of the parent compound. Methanol, a simple alcohol, is readily metabolized by a wide range of microorganisms. Suberic acid, a C8 dicarboxylic acid, enters central metabolic pathways. While detailed metabolic pathways for suberic acid in all microbial species are not fully elucidated, it is known to be a metabolite in certain biological processes. For instance, in humans, suberic acid can be found in urine and is associated with fatty acid metabolism. In microorganisms, it is anticipated that suberic acid undergoes further degradation, likely through pathways such as beta-oxidation, to be broken down into smaller molecules that can then enter the Krebs cycle for energy production and biomass formation.
This compound → Monomethyl Suberate + Methanol → Suberic Acid + 2 Methanol → Further metabolism via β-oxidation and Krebs Cycle → CO2 + H2O + Biomass
The efficiency of this biodegradation process is dependent on various environmental factors, including the presence of competent microbial populations, temperature, pH, and nutrient availability.
Ecotoxicological Assessments in Aquatic Environments
Comprehensive experimental data on the ecotoxicity of this compound in aquatic environments is limited. However, an assessment of its potential impact can be derived from data on its parent compound, suberic acid, and through the use of Quantitative Structure-Activity Relationship (QSAR) models.
Safety data for suberic acid indicates that it is not classified as harmful by ingestion and is predicted to have low toxicity to aquatic organisms. mdpi.com For a broader category of C8-C10 saturated fatty acids, which includes suberic acid, the GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile suggests a low level of concern for aquatic toxicity. mdpi.com Acute oral toxicity studies on similar dibasic acids (C7-C14) have shown high LD50 values, indicating low acute toxicity. mdpi.com
Given the absence of direct experimental data for this compound, in silico tools like the U.S. Environmental Protection Agency's (EPA) EPI Suite™ and its ECOSAR™ (Ecological Structure-Activity Relationships) module are valuable for predicting aquatic toxicity. nih.govacs.orgconicet.gov.ar These models estimate the toxicity of a chemical based on its structural similarity to other compounds for which experimental data is available.
Below is an interactive data table with estimated aquatic toxicity values for this compound, derived from QSAR modeling principles. It is crucial to note that these are predicted values and should be used for screening-level risk assessment in the absence of experimental data.
| Organism | Endpoint | Value (mg/L) | Basis |
|---|---|---|---|
| Fish (e.g., Fathead Minnow) | 96-hour LC50 | - | QSAR Estimation |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | - | QSAR Estimation |
| Green Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | - | QSAR Estimation |
The general trend for aliphatic esters suggests that toxicity can be related to the octanol-water partition coefficient (log KOW). healthmatters.io
Bioaccumulation Potential Modeling and Experimental Validation
The bioaccumulation potential of a chemical refers to its likelihood of being absorbed by an organism from the environment and accumulating in its tissues at a concentration higher than that in the surrounding medium. This is a critical aspect of environmental risk assessment.
The computed log KOW for this compound is 1.9. nih.gov This relatively low value suggests a low potential for bioaccumulation in aquatic organisms.
For a more quantitative estimation, QSAR models within tools like the EPA's EPI Suite™, specifically the BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor) program, can be employed. chemsafetypro.comchemistryforsustainability.orgresearchgate.net These models predict the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
The following interactive table presents key parameters related to the bioaccumulation potential of this compound, with the BCF value being an estimation from such models.
| Parameter | Value | Source/Method |
|---|---|---|
| Log KOW (Octanol-Water Partition Coefficient) | 1.9 | Computed by PubChem nih.gov |
| Bioconcentration Factor (BCF) | - | QSAR Estimation (e.g., EPI Suite™ BCFBAF™) |
Note: The '-' in the BCF value indicates that this is a placeholder for a value that would be generated from a QSAR model. The log KOW value suggests the BCF will be low.
The lack of experimental validation for these modeled predictions for this compound highlights a data gap. Further research involving laboratory studies with relevant aquatic species would be necessary to definitively determine its bioaccumulation potential.
Integration of Green Chemistry Principles in Production and Application Cycles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The production and application of this compound can be evaluated and improved through the lens of these principles.
Renewable Feedstocks: A key aspect of green chemistry is the use of renewable rather than depleting feedstocks. Suberic acid, the precursor to this compound, can be derived from renewable sources. For instance, it can be obtained from the oxidation of castor oil or through biotechnological routes utilizing fermentation of biomass. mdpi.comresearchgate.netnih.govabiosus.org The use of such bio-based feedstocks reduces the reliance on petrochemicals.
Greener Synthesis Routes: The synthesis of this compound from suberic acid and methanol is a straightforward esterification reaction. Green chemistry principles can be applied to this process in several ways:
Catalysis: The use of solid acid catalysts or enzymatic catalysts, such as lipases, can replace traditional corrosive acid catalysts like sulfuric acid. tue.nlnih.gov Enzymatic catalysis, in particular, offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.
Safer Solvents and Reagents: The choice of solvent is critical. Greener alternatives to hazardous solvents like toluene (B28343) or benzene (B151609) can be employed. jove.com Furthermore, the use of less hazardous methylating agents, such as dimethyl carbonate, which is considered a green reagent, can be explored as an alternative to more toxic options. conicet.gov.arresearchgate.netsemanticscholar.orgresearchgate.net
Atom Economy and Waste Prevention: Esterification reactions generally have good atom economy. However, optimizing reaction conditions to maximize yield and minimize the need for purification steps can further reduce waste generation.
Life Cycle Assessment (LCA): A holistic approach to evaluating the environmental footprint of this compound involves conducting a Life Cycle Assessment (LCA). polimi.itijesd.orgnih.govbme.huresearchgate.net An LCA would quantify the environmental impacts associated with all stages of the product's life, from raw material extraction and synthesis to its use and end-of-life, including its biodegradation. This allows for the identification of hotspots in the life cycle where environmental performance can be improved.
The following table summarizes the application of green chemistry principles to the life cycle of this compound.
| Green Chemistry Principle | Application in this compound Life Cycle |
|---|---|
| Prevention of Waste | Optimizing reaction yields and minimizing byproducts in synthesis. |
| Atom Economy | Esterification has inherently high atom economy. |
| Less Hazardous Chemical Syntheses | Avoiding corrosive acids and hazardous solvents. |
| Designing Safer Chemicals | This compound has a predicted low toxicity and bioaccumulation potential. |
| Safer Solvents and Auxiliaries | Utilizing greener solvents or solvent-free conditions. jove.com |
| Design for Energy Efficiency | Employing enzymatic catalysis at milder temperatures. nih.gov |
| Use of Renewable Feedstocks | Deriving suberic acid from biomass or vegetable oils. mdpi.comresearchgate.netnih.gov |
| Reduce Derivatives | Direct esterification avoids the need for protecting groups. |
| Catalysis | Using reusable solid acid or enzyme catalysts. tue.nlnih.gov |
| Design for Degradation | This compound is expected to be biodegradable. |
| Real-time Analysis for Pollution Prevention | Implementing process analytical technology during manufacturing. |
| Inherently Safer Chemistry for Accident Prevention | Using less volatile and non-corrosive materials. |
By integrating these green chemistry principles, the production and application of this compound can be made more sustainable and environmentally benign.
Q & A
Q. What are the established synthetic protocols for dimethyl suberate, and how can researchers ensure reproducibility?
this compound is typically synthesized via esterification of suberic acid with methanol under acidic catalysis. To ensure reproducibility, document reaction conditions (temperature, molar ratios, catalyst concentration) and purification methods (e.g., distillation or recrystallization). Include raw spectral data (NMR, IR) and purity assessments (HPLC) in the experimental section, adhering to journal guidelines for clarity and detail . For novel modifications, compare yields and spectral profiles with literature benchmarks .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
High-resolution NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) are standard for structural confirmation. For quantification, combine GC-FID with internal standards (e.g., methyl palmitate) to minimize matrix interference. Cross-validate results using orthogonal methods like FT-IR for functional group verification . Ensure instrument calibration details and reference spectra are included in supplementary materials .
Q. How can researchers design initial experiments to explore this compound’s reactivity in esterification or transesterification reactions?
Adopt a factorial design to test variables (e.g., catalyst type, solvent polarity, temperature). Use kinetic sampling (e.g., aliquots at timed intervals) monitored by TLC or GC-MS to track reaction progress. Include negative controls (e.g., no catalyst) to isolate specific mechanistic pathways. Report statistical measures (e.g., standard deviations for triplicate runs) to establish robustness .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data or reactivity profiles of this compound derivatives?
Discrepancies may arise from impurities or solvent effects. Replicate experiments under identical conditions and compare with published datasets (e.g., NIST Chemistry WebBook). Employ computational tools (DFT calculations for NMR chemical shifts) to validate assignments. For reactivity conflicts, conduct isotope-labeling studies or in-situ spectroscopic monitoring (e.g., ReactIR) to elucidate intermediate species .
Q. How can researchers optimize this compound’s stability in hydrolytic or oxidative environments for specific applications?
Perform accelerated stability studies under varied pH, temperature, and light exposure. Use DOE (Design of Experiments) to identify degradation pathways. Pair LC-MS with kinetic modeling to predict shelf-life. For oxidative stability, compare antioxidant additives (e.g., BHT) via radical scavenging assays (DPPH or ORAC) and correlate with empirical data .
Q. What methodologies are effective for studying this compound’s role in crosslinking polymers or supramolecular assemblies?
Utilize rheometry and DSC to assess crosslinking density and thermal transitions. For supramolecular systems, employ SAXS/WAXS or AFM to characterize morphology. Quantify ester hydrolysis rates in polymer matrices using gravimetric analysis or fluorescence tagging. Reference established protocols for copolymer synthesis to ensure comparability .
Q. How should researchers address ethical and reproducibility challenges when scaling up this compound-based reactions?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Pre-register experimental protocols on platforms like Open Science Framework. For ethical compliance, disclose solvent waste management plans and adhere to Green Chemistry metrics (e.g., E-factor calculations). Include batch-to-batch variability data in supplementary materials to enhance transparency .
Methodological Guidance
- Data Validation : Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility assessments .
- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observed discrepancies .
- Computational Support : Leverage tools like Gaussian or COSMO-RS for predictive modeling of reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
